2-(Chloromethyl)-6-(difluoromethoxy)pyridine
Description
Properties
IUPAC Name |
2-(chloromethyl)-6-(difluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-4-5-2-1-3-6(11-5)12-7(9)10/h1-3,7H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNLBJWXBISTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(difluoromethoxy)pyridine typically involves the chloromethylation of 6-(difluoromethoxy)pyridine. One common method includes the reaction of 6-(difluoromethoxy)pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides under specific conditions.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines yields aminomethyl derivatives, while oxidation results in pyridine N-oxides .
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit specific enzymes and receptors. A notable area of interest is its role as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to increased efficacy and reduced toxicity of other therapeutic agents when used in combination therapies.
Antimicrobial Properties
Research indicates that 2-(Chloromethyl)-6-(difluoromethoxy)pyridine may possess antimicrobial and antifungal properties. Although definitive studies are still required to confirm these activities, preliminary findings suggest that it could be effective against certain pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.
Insecticides
The compound has been synthesized as an analogue of known insecticides like Imidacloprid and Thiacloprid. Studies have shown that derivatives of this compound exhibit significant insecticidal activity against pests such as the green peach aphid (Myzus persicae). For instance, one derivative demonstrated five times greater activity compared to a less active analogue, indicating its potential as an effective agricultural pesticide .
Pantoprazole Impurity Analysis
A study focused on the quantitative determination of this compound as a genotoxic impurity in pantoprazole, a widely used proton pump inhibitor. The research highlighted the importance of monitoring this compound during drug formulation processes to ensure safety and compliance with regulatory standards .
Insecticidal Efficacy
In a comparative study involving various pyridine derivatives, this compound was shown to be significantly more effective than its non-difluorinated counterparts against agricultural pests, reinforcing its potential utility in crop protection strategies .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(difluoromethoxy)pyridine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with related pyridine derivatives:
Key Observations :
- Substituent Effects: Difluoromethoxy (-OCHF₂): Enhances metabolic stability compared to methoxy (-OCH₃) due to fluorine's electronegativity and resistance to oxidative degradation . Chloromethyl (-CH₂Cl): A reactive handle for nucleophilic substitution (e.g., forming thioethers in drug synthesis) .
Biological Activity
2-(Chloromethyl)-6-(difluoromethoxy)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both chloromethyl and difluoromethoxy groups, is being explored for various pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H7ClF2N
- CAS Number : 2377032-29-4
This compound's unique structure allows it to interact with biological targets effectively, leading to diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The difluoromethoxy group is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against bacterial strains.
- Study Findings : A study reported that derivatives of pyridine with halogen substituents showed improved antibacterial activity compared to their non-halogenated counterparts .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro assays demonstrated that similar pyridine derivatives could inhibit tumor growth in various cancer cell lines, showcasing their potential as therapeutic agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. This includes:
- Enzyme Inhibition : The chloromethyl group may participate in nucleophilic substitution reactions, leading to the inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : The difluoromethoxy group may enhance binding affinity to biological receptors, further contributing to its therapeutic effects .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-3-trifluoroethoxypyridine | Contains trifluoro group; less stable | Moderate antibacterial |
| 4-Fluorophenyl pyridine derivative | Lacks chloromethyl; lower potency | Limited anticancer activity |
| 3-Bromo-5-methoxypyridine | Bromine enhances activity | Stronger antimicrobial |
Q & A
Q. What are the primary synthetic routes for 2-(Chloromethyl)-6-(difluoromethoxy)pyridine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogenation of precursor pyridine derivatives. For example:
-
Chloromethylation : Reacting 6-(difluoromethoxy)pyridine with chloromethylation agents (e.g., chloromethyl methyl ether) under acidic conditions.
-
Halogen Exchange : Substituting bromine in 2-bromo-6-(difluoromethoxy)pyridine using CuCl or LiCl in polar aprotic solvents (e.g., DMF) at 80–100°C .
-
Critical parameters include temperature control (to avoid side reactions like over-halogenation) and stoichiometric ratios of reagents. Yields range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization).
- Data Table :
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chloromethylation | ClCH₂OMe, H₂SO₄, 0°C → RT | 72 | |
| Halogen Exchange | CuCl, DMF, 100°C, 12h | 68 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm the presence of chloromethyl (δ ~4.5 ppm) and difluoromethoxy (δ ~6.8 ppm, J ~30 Hz) groups.
- GC-MS/HPLC : Quantify purity (>95% typically required for research-grade material).
- Elemental Analysis : Validate empirical formula (C₇H₆ClF₂NO).
- X-ray Crystallography : Resolve crystal structure (if single crystals are obtainable) to confirm stereoelectronic effects of substituents .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of the chloromethyl group?
- Methodological Answer : The chloromethyl group is highly reactive, leading to potential side reactions (e.g., elimination, oxidation). Strategies include:
-
Protecting Groups : Temporarily block the difluoromethoxy group using silyl ethers (e.g., TBSCl) to prevent nucleophilic attack.
-
Low-Temperature Reactions : Perform substitutions (e.g., with amines or thiols) at 0–5°C in anhydrous solvents (THF, CH₂Cl₂).
-
Catalytic Systems : Use Pd or Ni catalysts for controlled cross-coupling (e.g., Suzuki-Miyaura) to minimize undesired radical pathways .
- Case Study :
Substitution with morpholine achieved 89% yield using Pd(OAc)₂/Xantphos catalyst in toluene at 60°C, versus 45% yield without catalysis .
- Case Study :
Q. How do computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites:
-
The chloromethyl group exhibits high electrophilicity (LUMO energy: −1.8 eV), favoring SN2 mechanisms.
-
The difluoromethoxy group stabilizes adjacent negative charges via electron-withdrawing effects, reducing unintended ring-opening reactions .
- Data Table :
| Parameter | Value (DFT/B3LYP/6-31G*) | Significance |
|---|---|---|
| HOMO Energy (eV) | −6.2 | Predicts nucleophilic attack sites |
| LUMO Energy (eV) | −1.8 | Electrophilic reactivity |
| Charge on Cl (a.u.) | −0.45 | Polarization of C-Cl bond |
Q. What analytical approaches resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. Solutions include:
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing signal splitting at −40°C to 100°C.
- 2D-COSY/HSQC : Resolve overlapping signals in complex mixtures.
- Isotopic Labeling : Use ²H or ¹⁹F labels to trace reaction pathways and validate intermediate structures .
Key Challenges and Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
